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Introduction
(Rac)-Tris-NTA (Tris-Nitrilotriacetic acid) is a powerful tool for the site-specific, non-covalent

labeling of proteins containing a polyhistidine tag (His-tag). This technology leverages the high-

affinity interaction between the Tris-NTA moiety, chelated with a nickel(II) ion (Ni²⁺), and the

imidazole side chains of multiple histidine residues in a His-tag. The multivalent nature of Tris-

NTA, presenting three NTA groups, results in a significantly stronger and more stable

interaction compared to traditional mono-NTA reagents, with dissociation constants (Kd) often

in the low nanomolar to sub-nanomolar range.[1][2][3][4] This allows for stoichiometric labeling

of His-tagged proteins, even in complex biological mixtures like cell lysates, often without the

need for subsequent purification steps to remove unbound label.[5]

These application notes provide a comprehensive guide, including detailed protocols and

quantitative data, for the effective labeling of His-tagged proteins using (Rac)-Tris-NTA
conjugates for various downstream applications, such as protein interaction analysis (e.g.,

MicroScale Thermophoresis - MST), cellular imaging, and protein immobilization.

Principle of (Rac)-Tris-NTA Protein Labeling
The labeling strategy is based on the coordination chemistry between the Ni²⁺-loaded Tris-NTA

complex and the His-tag of a recombinant protein. Each NTA group can coordinate a Ni²⁺ ion,

which in turn can bind to two histidine residues. The three NTA groups of the Tris-NTA scaffold
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are optimally positioned to simultaneously engage with a hexa-histidine (6xHis) tag, leading to

a stable 1:1 stoichiometric complex. This interaction is reversible and can be disrupted by high

concentrations of chelating agents like EDTA or by competition with free imidazole.

Quantitative Data: Binding Affinities of Tris-NTA to
His-tagged Proteins
The affinity of the Tris-NTA conjugate for a His-tagged protein is a critical parameter for

successful labeling. The following table summarizes representative dissociation constants (Kd)

reported in the literature for various Tris-NTA conjugates and His-tagged proteins.

Tris-NTA Conjugate
His-tagged
Protein/Peptide

Dissociation
Constant (Kd)

Reference

RED-tris-NTA His₆-peptide 3.8 ± 0.5 nM

GREEN-tris-NTA His₆-peptide 4.4 ± 3.7 nM

BLUE-tris-NTA His₆-peptide 6.7 ± 4.1 nM

RED-tris-NTA His₆-p38α 2.1 ± 0.8 nM

GREEN-tris-NTA His₆-p38α 6.3 ± 1.7 nM

BLUE-tris-NTA His₆-p38α 2.7 ± 1.7 nM

Biotin-Tris-NTA His₆-tagged molecules ~10 nM

Tris-NTA Amine 6xHis-tag ~1 nM

Experimental Protocols
Materials

His-tagged protein of interest

(Rac)-Tris-NTA conjugated to a reporter molecule (e.g., fluorophore, biotin)

NiCl₂ solution (e.g., 10 mM)
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Labeling Buffer: A buffer compatible with the protein of interest and the labeling reaction. A

common choice is Phosphate-Buffered Saline with Tween-20 (PBST: 137 mM NaCl, 2.7 mM

KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4, with 0.05% Tween-20).

Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)

Incubator or heat block set to room temperature (e.g., 25°C)

Pre-labeling Considerations
Buffer Composition: Ensure the protein solution and labeling buffer are free of strong

chelating agents like EDTA and high concentrations of imidazole (>1 mM), as these will

interfere with the Ni²⁺-His-tag interaction. Refer to the table below for the tolerance of

common buffer additives.

Protein Purity and Concentration: While labeling can be performed in complex mixtures,

using a purified protein allows for more precise control over the labeling stoichiometry.

Determine the concentration of the His-tagged protein accurately.

Tris-NTA Reagent: If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, it must be charged

with NiCl₂ prior to the labeling reaction.

Step-by-Step Protocol for Protein Labeling
Preparation of Reagents:

Thaw all reagents on ice.

If required, prepare a working solution of your His-tagged protein in the chosen labeling

buffer.

If the Tris-NTA conjugate is not pre-loaded with Ni²⁺, incubate the Tris-NTA solution with a

slight molar excess of NiCl₂ for 15-30 minutes at room temperature.

Labeling Reaction:

In a microcentrifuge tube, combine the His-tagged protein and the Ni²⁺-loaded Tris-NTA

conjugate. A common starting point is to use a 1:2 to 1:5 molar ratio of Tris-NTA to protein
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to ensure complete labeling of the dye, or a 2:1 molar ratio of protein to dye to ensure all

dye is bound. For many applications, a final protein concentration of 100-200 nM and a

Tris-NTA conjugate concentration of 50-100 nM is a good starting point.

The final reaction volume will depend on the downstream application. For MST, a typical

reaction volume is 20-100 µL.

Mix the solution gently by pipetting.

Incubation:

Incubate the reaction mixture for 30 minutes at room temperature (25°C), protected from

light (if using a fluorescent conjugate).

Use in Downstream Applications:

For many applications, such as MST, the labeled protein can be used directly without

removing the excess unbound Tris-NTA conjugate.

If necessary, unbound label can be removed by size-exclusion chromatography or dialysis,

although this is often not required due to the high affinity of the interaction.

Quality Control
Spectrophotometric Analysis: If using a fluorescently labeled Tris-NTA, the labeling efficiency

can be estimated by measuring the absorbance at the dye's maximum wavelength and the

protein's absorbance at 280 nm.

Functional Assay: The most critical quality control step is to ensure that the labeling does not

interfere with the protein's function. Perform a relevant activity or binding assay to compare

the labeled and unlabeled protein.

Negative Control: To check for non-specific binding, perform a labeling reaction with a protein

that lacks a His-tag.

Buffer Compatibility
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The Tris-NTA labeling reaction is robust and compatible with a variety of common buffer

components. However, strong chelators and high concentrations of imidazole should be

avoided.

Buffer Component Maximum Allowed Concentration

Imidazole < 1 mM

EDTA < 1 mM

DTT ≤ 10 mM

β-Mercaptoethanol ≤ 10 mM

TCEP ≤ 10 mM

NaCl ≤ 1 M

Glycerol ≤ 20%

Tween-20 ≤ 0.1%

Visualizations
Experimental Workflow for (Rac)-Tris-NTA Protein
Labeling
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Caption: Workflow for labeling His-tagged proteins with (Rac)-Tris-NTA.
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Binding Mechanism of (Rac)-Tris-NTA to a His-tagged
Protein
Caption: Schematic of the multivalent interaction between Tris-NTA and a 6xHis-tag.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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